molecular formula C14H10FNO3 B5860906 (4-fluorophenyl) N-benzoylcarbamate

(4-fluorophenyl) N-benzoylcarbamate

Cat. No.: B5860906
M. Wt: 259.23 g/mol
InChI Key: JFVWIXNCQVXDRL-UHFFFAOYSA-N
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Description

(4-Fluorophenyl) N-benzoylcarbamate is a carbamate derivative featuring a benzoyl group linked to a 4-fluorophenyl moiety via a carbamate bridge. The 4-fluorophenyl group introduces electronegativity and steric effects, which influence its reactivity, molecular geometry, and biological interactions. Crystallographic studies confirm its nonplanar structure, attributed to steric repulsion between the 4-fluorophenyl group and adjacent substituents, as observed in related metalloporphyrins .

Properties

IUPAC Name

(4-fluorophenyl) N-benzoylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO3/c15-11-6-8-12(9-7-11)19-14(18)16-13(17)10-4-2-1-3-5-10/h1-9H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVWIXNCQVXDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl) N-benzoylcarbamate typically involves the reaction of 4-fluoroaniline with benzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of (4-fluorophenyl) N-benzoylcarbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl) N-benzoylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-fluorophenyl) N-benzoylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-fluorophenyl) N-benzoylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Carbamates

Phenyl N-(4-Chlorophenyl)carbamate (CAS: 50882-28-5)
  • Structural Differences : Replacement of fluorine with chlorine increases atomic size and polarizability. The C–Cl bond (1.74 Å) is longer than C–F (1.35 Å), leading to greater steric bulk.
  • Synthesis : Similar to the fluorinated analog, synthesized via nucleophilic displacement of 4-chlorophenylamine with benzyl chloroformate .
  • Biological Activity: Chlorophenyl analogs exhibit comparable inhibitory potency in monoacylglycerol lipase (MGL) assays (IC₅₀ ~4–7 μM), suggesting halogen size minimally impacts activity in some contexts .
Phenyl N-(4-Bromophenyl)carbamate
  • Electronic Effects: Bromine’s lower electronegativity (2.96 vs.
  • Applications : Brominated carbamates are intermediates in antitubercular agents, where halogen choice affects target binding .

Electron-Deficient Aryl Carbamates

(4-Nitrophenyl) N-[4-(4-Bromophenyl)sulfonylphenyl]carbamate (CAS: 14193-09-0)
  • Electronic Properties: The nitro group (–NO₂) is strongly electron-withdrawing, enhancing electrophilicity at the carbamate carbonyl. This contrasts with the moderate electron-withdrawing effect of fluorine.
  • Spectral Data : IR spectra show a distinct nitro stretching peak at ~1520 cm⁻¹, absent in fluorinated analogs .

Functional Comparisons

Physicochemical Properties

Property (4-Fluorophenyl) N-Benzoylcarbamate (4-Chlorophenyl) Analog (4-Nitrophenyl) Analog
Molecular Weight 273.25 g/mol 289.73 g/mol 475.97 g/mol
LogP (Predicted) 2.8 3.2 4.1
Crystallinity Nonplanar (steric distortion) Planar (no steric clash) Not reported

Key Research Findings

  • Steric Effects: Fluorophenyl groups induce nonplanar geometries in porphyrins and carbamates, affecting packing in solid-state structures .
  • Metabolic Stability : Fluorine’s electronegativity enhances metabolic stability compared to chlorine in hepatic microsomal assays .
  • Spectroscopic Signatures : Fluorine causes characteristic ¹⁹F NMR shifts (~-115 ppm) and deshielding in ¹H NMR for adjacent protons .

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